ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate
Overview
Description
Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate is a heterocyclic compound with a molecular weight of 194.19 g/mol It is characterized by its unique structure, which includes a pyrazolo[1,5-a]imidazole core
Preparation Methods
The synthesis of ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of pyrazole derivatives, followed by cyclization with imidazole components . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrazine monohydrate for pyrazole formation and various catalysts for cyclization . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and properties.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications.
Properties
IUPAC Name |
ethyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,11H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQTERRXJWWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN2C1=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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